molecular formula C18H14O3S B8601563 1-Benzenesulfonyl-4-phenoxy-benzene CAS No. 47189-05-9

1-Benzenesulfonyl-4-phenoxy-benzene

Cat. No. B8601563
M. Wt: 310.4 g/mol
InChI Key: CSWLPMHPPCPQHC-UHFFFAOYSA-N
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Patent
US07705190B2

Procedure details

FIGS. 1 and 2 illustrate the behavior of the new phase transfer catalysts in the formation of 1,1′-(1-methylethylidene)bis[4-[4-(phenylsulfonyl)phenoxy]benzene (CAS No. 90139-53-0). When the P2-EthylMethyl mesylate was used as a PTC at 1.0 mole % in the model reaction in refluxing o-DCB at 180° C. (See 4 (FIG. 1)), the reaction exhibited pseudo-first order kinetics. This indicates that no catalyst decomposition nor diminution in rate was occurring during the reaction. In order to further test the stability of the phosphazenium salt, similar reactions were carried out at higher temperatures, in 3,4-dichlorotoluene (bp=200° C.) (See 6 (FIG. 1)) and in 1,2,4-trichlorobenzene (bp=214° C.) (See 2 (FIG. 1)). As shown in FIG. 1, even at 200° C., essentially linear reaction kinetics were observed, indicating no decomposition of the P2-EthylMethyl mesylate phase transfer catalyst. In trichlorobenzene, only a small amount of decomposition was observed, after 60 minutes (See 2 (FIG. 1)). In this instance only 0.5 mole % catalyst was used, since after initial range-finding experiments it was determined that reaction using 1.0 mole % would be too fast to follow accurately at 214° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
P2-EthylMethyl mesylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
P2-EthylMethyl mesylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([C:10]2[CH:22]=[CH:21][C:13](OC3C=CC=CC=3)=[CH:12][CH:11]=2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1C=CC([Cl:29])=C(Cl)C=1>ClC1C=C(C)C=CC=1Cl.ClC1C=CC(Cl)=CC=1Cl.ClC1C(Cl)=C(Cl)C=CC=1>[C:1]1([S:7]([C:10]2[CH:22]=[CH:21][C:13]([Cl:29])=[CH:12][CH:11]=2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(OC2=CC=CC=C2)C=C1
Step Two
Name
P2-EthylMethyl mesylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1)Cl)Cl
Step Four
Name
P2-EthylMethyl mesylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC=1C=C(C=CC1Cl)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=C(C=C1)Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC=1C(=C(C=CC1)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was occurring during the reaction
CUSTOM
Type
CUSTOM
Details
As shown in FIG. 1, even at 200° C.
CUSTOM
Type
CUSTOM
Details
essentially linear reaction kinetics
CUSTOM
Type
CUSTOM
Details
since after initial range-finding experiments it was determined that reaction
CUSTOM
Type
CUSTOM
Details
to follow accurately at 214° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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